

A Comprehensive Technical Guide to 1,5-Dichloro-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dichloro-5-nitroanisole**

Cat. No.: **B2926858**

[Get Quote](#)

This guide provides an in-depth technical overview of 1,5-dichloro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details its chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Nomenclature

The compound commonly known as **2,4-Dichloro-5-nitroanisole** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1,5-dichloro-2-methoxy-4-nitrobenzene.^[1] This nomenclature arises from the substitution pattern on the benzene ring, prioritizing the principal functional groups. The name "anisole" is a common name for methoxybenzene, and while "**2,4-Dichloro-5-nitroanisole**" is frequently used, the systematic IUPAC name provides unambiguous structural information.

The structural representation and a logical diagram for deriving the IUPAC name are presented below.

Caption: Logical flow for IUPAC name determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-dichloro-2-methoxy-4-nitrobenzene is critical for its handling, reaction design, and purification. The key properties are

summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₃	PubChem[1]
Molecular Weight	222.02 g/mol	PubChem[1]
Appearance	Yellow crystalline powder (inferred from related compounds)	N/A
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

The XLogP3 value of 2.8 indicates a moderate level of lipophilicity, suggesting that the compound will have good solubility in organic solvents and limited solubility in aqueous media. This is a crucial parameter for selecting appropriate solvent systems for both reaction and purification (e.g., liquid chromatography). The absence of hydrogen bond donors and the presence of three acceptors (the oxygen atoms in the methoxy and nitro groups) will influence its solvation properties and potential intermolecular interactions.

Synthesis and Mechanistic Considerations

The primary synthetic route to 1,5-dichloro-2-methoxy-4-nitrobenzene involves the nitration of 2,4-dichloroanisole.[2] This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1,5-dichloro-2-methoxy-4-nitrobenzene.

Experimental Protocol: Nitration of 2,4-Dichloroanisole

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

- **Reactor Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2,4-dichloroanisole and a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid). The flask is cooled in an ice-water bath.
- **Preparation of Nitrating Mixture:** A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- **Reaction:** The nitrating mixture is added dropwise to the stirred solution of 2,4-dichloroanisole, maintaining the internal temperature below 10°C. The methoxy group and the chlorine atoms are ortho, para-directing groups. The nitro group is introduced at the 5-position due to the directing effects of the existing substituents.
- **Quenching and Work-up:** After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC-MS). The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- **Purification:** The crude solid is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like

ethanol or methanol, to yield the final product.

Causality in Experimental Design:

- **Low Temperature:** The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize side reactions, thus ensuring higher selectivity and yield of the desired product.
- **Sulfuric Acid Catalyst:** Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active electrophile in the substitution reaction.
- **Recrystallization:** This purification technique is chosen based on the expected crystalline nature of the product and its differential solubility in a given solvent at high and low temperatures. It is an effective method for removing impurities.

Applications in Research and Development

1,5-Dichloro-2-methoxy-4-nitrobenzene is not typically an end-product but rather a valuable building block in multi-step organic syntheses. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

- **Pharmaceutical Synthesis:** Aromatic nitro compounds are important precursors for the synthesis of anilines (via reduction of the nitro group), which are fundamental components of many active pharmaceutical ingredients (APIs).^[3] The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity.^[4]
- **Agrochemical Development:** Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often involves substituted aromatic cores. This compound serves as a scaffold for creating new agrochemically active molecules.^[4]
- **Functional Materials:** The electron-deficient nature of the aromatic ring, due to the presence of two chlorine atoms and a nitro group, makes it a candidate for use in the synthesis of materials with specific electronic properties.^[5]

Spectroscopic Characterization

Definitive structural confirmation of 1,5-dichloro-2-methoxy-4-nitrobenzene relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.[6]
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for each unique carbon atom in the molecule, further confirming the structure.[6]
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the presence of the various structural components.[6] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, such as the C-O stretching of the ether, the C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 1,5-dichloro-2-methoxy-4-nitrobenzene.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.
- Toxicology: While specific toxicity data for this compound is not readily available, related chlorinated and nitrated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8] They may cause irritation to the eyes, skin, and respiratory tract.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[7] Due to its chlorinated nature, specific disposal protocols for halogenated organic waste must be followed.

Conclusion

1,5-Dichloro-2-methoxy-4-nitrobenzene is a synthetically versatile intermediate with significant potential in the fields of pharmaceutical and agrochemical research. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory and in industrial applications. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-5-nitroanisole | C7H5Cl2NO3 | CID 20240179 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. 85829-14-7 | 2,4-Dichloro-5-nitroanisole - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. 2,4-Dichloro-5-nitroanisole(85829-14-7) 1H NMR [m.chemicalbook.com]
- 7. southernag.com [southernag.com]
- 8. newsomseed.com [newsomseed.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,5-Dichloro-2-methoxy-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2926858#iupac-name-for-2-4-dichloro-5-nitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com